(r)-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol is an organic compound that features a bromine and a nitro group attached to a phenyl ring, along with an amino and hydroxyl group on an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol typically involves the bromination and nitration of a phenyl ring, followed by the introduction of amino and hydroxyl groups. One common method involves the bromination of an alkene using bromine or N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The nitration can be achieved using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure safety and efficiency. Electrochemical methods for bromination, which minimize waste and hazardous reagents, are also being explored .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, iron powder in acidic conditions.
Substitution: Hydroxide ions, amines.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
®-2-Amino-2-(4-iodo-3-nitrophenyl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C8H9BrN2O3 |
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Molecular Weight |
261.07 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9BrN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m0/s1 |
InChI Key |
WUEINPQYQVLXMM-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])Br |
Origin of Product |
United States |
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